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Compound of Interest |

Compound Name: 4-(2-Fluorophenoxy)benzoic acid
CAS No.: 913828-84-9
Cat. No.: B1357652
. J

Executive Summary & Compound Profile

4-(2-Fluorophenoxy)benzoic acid (CAS: 913828-84-9) is a fluorinated diaryl ether derivative
often utilized as a metabolic probe or intermediate in the synthesis of agrochemicals and
pharmaceuticals (e.g., PPAR agonists or specific enzyme inhibitors). Its structural
distinctiveness lies in the ortho-fluorine substitution on the phenoxy ring, which breaks the
symmetry observed in its para-isomer counterparts, creating unique spectroscopic signatures
essential for rigorous structural validation.

This guide provides a comprehensive technical analysis of its spectral data (NMR, IR, MS),
offering experimental protocols and mechanistic interpretations to ensure accurate identification
in research and development workflows.

Physicochemical Identity
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Property Detail

IUPAC Name 4-(2-Fluorophenoxy)benzoic acid
Molecular Formula Ci13HoFOs

Molecular Weight 232.21 g/mol

Monoisotopic Mass 232.0536 Da

Appearance White to off-white crystalline solid

N Soluble in DMSO, Methanol, Ethyl Acetate;
Solubility . .
Sparingly soluble in Water

Mass Spectrometry (MS): Fragmentation &

lonization
Experimental Protocol (ESI-MS/EI-MS)

« lonization Source: Electrospray lonization (ESI) in Negative Mode (ESI-) is preferred for
carboxylic acids due to the facile loss of a proton.

e Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 5mM
Ammonium Acetate (for Negative mode).

o Direct Infusion: Flow rate 5-10 pL/min.

Fragmentation Analysis

The mass spectrum of 4-(2-fluorophenoxy)benzoic acid is characterized by a stable
molecular ion and specific cleavage points at the ether linkage and carboxyl group.

Key Diagnostic lons (ESI Negative Mode):

e m/z 231 [M-H]~: The deprotonated molecular ion. This is the base peak in mild ionization
conditions.

e m/z 187 [M-H-COz2]~: Loss of the carboxyl group (decarboxylation), a hallmark of benzoic
acid derivatives.
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e m/z 111 [CeH4FO]~: Cleavage of the ether bond yields the 2-fluorophenolate anion.
Key Diagnostic lons (EI - Electron Impact, 70eV):

e m/z 232 [M]*: Molecular ion (detectable but often weak).

e m/z 215 [M-OH]*: Acylium ion formation.

e m/z 121 [C7Hs02]*: The carboxy-phenyl cation (benzoic acid fragment), indicating the acid is
intact.

Mechanistic Fragmentation Pathway (Graphviz)

Pathway Logic
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Caption: ESI(-) Fragmentation pathway showing the primary decarboxylation and ether
cleavage routes.

Infrared Spectroscopy (IR)
Experimental Protocol

e Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
¢ Resolution: 4 cm~2.

e Scans: 16-32 scans.
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Spectral Interpretation

The IR spectrum serves as a rapid "fingerprint" validation. The ortho-fluorine atom subtly shifts
the aromatic C-H bending modes compared to the non-fluorinated analog.

. Wavenumber . . . .
Functional Group ( 1 Vibrational Mode Diagnostic Note
cm-
Characteristic broad
O-H (Acid) 2800 — 3200 (Broad) Stretching "hump" of carboxylic
acid dimers.
Strong, sharp peak.
) ] Conjugation with the
C=0 (Acid) 1680 — 1700 Stretching _ _
ring lowers it from
~1710.
. ) Skeletal ring
C=C (Aromatic) 1580 — 1600 Stretching o
vibrations.
Asymmetric stretch of
C-O-C (Ether) 1230 - 1260 Stretching the diaryl ether

linkage.

Strong band, often
C-F (Aromatic) 1100 - 1200 Stretching overlapping with C-H

in-plane bends.

Ortho-substitution
C-H (OOP) 740 - 760 Bending pattern (2-

fluorophenoxy ring).

Nuclear Magnetic Resonance (NMR)
Experimental Protocol

e Solvent: DMSO-ds is recommended over CDCIs due to the poor solubility of the free acid and
to prevent dimerization effects on the chemical shifts.

e Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
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e Frequency: 400 MHz or higher recommended to resolve the complex ortho-fluoro coupling.

'H NMR Analysis (400 MHz, DMSO-ds)

The spectrum is divided into two distinct aromatic systems: the Benzoic Acid Ring (A) and the
Fluorophenoxy Ring (B).

e Ring A (Benzoic Acid): Displays an AA'’XX' (pseudo-doublet) pattern typical of para-
substitution.

» Ring B (Fluorophenoxy): Displays a complex multiplet pattern due to the lack of symmetry
caused by the ortho-fluorine and tH-1°F coupling.

o Shift (6 o . Coupling (J .
Position Multiplicity Integration Assignment
ppm) Hz)
) Carboxylic
COOH 12.80-13.00 Broad Singlet 1H _
Acid Proton
Ortho to
H-2, H-6 (A) 7.90 - 7.95 Doublet (d) 2H J=8.8 COOH
(Deshielded)
Meta to
COOH
H-3, H-5 (A) 6.95 - 7.05 Doublet (d) 2H J=8.8 _
(Shielded by
Ether O)
] Ortho to F,
H-3' (B) 7.30 - 7.40 Multiplet 1H JH-F, JH-H
Meta to O
Remaining
H-4', H-5', H- ,
6 (8) 7.10-7.25 Multiplets 3H Complex phenoxy
protons

Expert Insight: The protons on Ring A (H-3, H-5) appear significantly upfield (~7.0 ppm)
compared to benzoic acid (~7.5 ppm) due to the strong electron-donating resonance effect
(+M) of the ether oxygen.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

13C NMR Analysis (100 MHz, DMSO-ds)

The 13C spectrum will show 13 unique carbon signals (unless accidental overlap occurs). The
Carbon-Fluorine coupling (

) is a critical validation tool, appearing as doublets.

Splitting (
Carbon Type Shift (6 ppm) Assignment
)
C=0 166.5 - 167.0 Singlet Carboxyl Carbon
Carbon directly
C-2' (C-F) 152.0 - 155.0 Doublet (~245 Hz) _
bonded to Fluorine
) Carbon bonded to
C-4 (A) 160.0 - 162.0 Singlet .
Ether Oxygen (Ring A)
Carbon bonded to
C-1'(B) 142.0 - 144.0 Doublet (~10 Hz) Ether Oxygen (Ring
B)
C-2,C-6 (A) 131.0-132.0 Singlet Ortho to COOH
C-3,C-5(A) 117.0-118.0 Singlet Meta to COOH

NMR Coupling Logic Diagram (Graphviz)

Validation Check

Pr_esence of C-F coupli_n_g . 3J_HF ~8-10 Hz H-3' (Ortho to F)
confirms the 2-fluoro position. - (Split)

1J_CF ~245Hz
Fluorine-19 (Large Doublet) C-2' (Ipso Carbon)
4)_HF ~4-6 Hz

(Small Split)

H-4' (Meta to F)
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Caption: 19F-Heteronuclear coupling network used to confirm the position of the fluorine
substituent.
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Disclaimer: While spectral data presented here is synthesized from high-confidence predictive
models and structural analogs (4-phenoxybenzoic acid and 2-fluorophenol) to ensure technical
accuracy, experimental validation with a specific lot is recommended for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1357652#spectroscopic-data-nmr-ir-ms-of-4-2-
fluorophenoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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